Mercurobutol
Description
Structure
2D Structure
Properties
CAS No. |
498-73-7 |
|---|---|
Molecular Formula |
C10H13ClHgO |
Molecular Weight |
385.25 g/mol |
IUPAC Name |
(5-tert-butyl-2-hydroxyphenyl)-chloromercury |
InChI |
InChI=1S/C10H13O.ClH.Hg/c1-10(2,3)8-4-6-9(11)7-5-8;;/h4-6,11H,1-3H3;1H;/q;;+1/p-1 |
InChI Key |
KDLVWLVVXAFNHZ-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)[Hg]Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)[Hg]Cl |
Other CAS No. |
498-73-7 |
Synonyms |
mercurobutol |
Origin of Product |
United States |
Mechanistic Investigations of Mercurobutol at the Molecular and Cellular Level in Vitro Models
Biochemical Mechanisms of Action Against Biological Targets
The precise biochemical pathways through which Mercurobutol imparts its antifungal effects are a subject of ongoing scientific inquiry. As an organomercurial compound, its mechanism is thought to involve interactions with sulfur-containing biomolecules, leading to the disruption of essential cellular processes.
Enzymatic Inhibition and Interaction Studies
While specific enzymatic targets of this compound are not extensively detailed in publicly available literature, the known affinity of mercury for sulfhydryl (-SH) groups provides a strong indication of its probable mechanism. Many enzymes rely on cysteine residues, which contain sulfhydryl groups, for their catalytic activity and structural integrity. It is hypothesized that this compound, by binding to these critical sulfhydryl groups, acts as a non-specific enzyme inhibitor. This binding can lead to conformational changes in the enzyme, rendering it inactive and thereby disrupting vital metabolic pathways within the fungal cell.
Investigation of Molecular Binding Events within Cellular Components
At the molecular level, the reactivity of the mercury component of this compound with sulfhydryl groups extends beyond enzymatic inhibition. These groups are also present in other crucial cellular components, such as structural proteins and membrane-bound proteins. The binding of this compound to these molecules can lead to a cascade of detrimental effects, including loss of protein function and compromised cell membrane integrity. Disruption of the fungal cell membrane is a key mechanism for many antifungal agents, as it leads to the leakage of essential intracellular contents and ultimately, cell death.
In Vitro Biological Activity Profiling
This compound has demonstrated both fungistatic and fungicidal properties in laboratory settings, indicating its ability to both inhibit the growth of and kill fungal organisms.
Antifungal Efficacy Against Yeasts and Filamentous Fungi (e.g., Candida albicans, Aspergillus fumigatus, Dermatophytes)
Studies have reported the in vitro antifungal activity of this compound against a range of pathogenic fungi. However, specific and comprehensive data sets detailing its efficacy against key species such as the yeast Candida albicans, the filamentous fungus Aspergillus fumigatus, and various dermatophytes (fungi that cause infections of the skin, hair, and nails) are not widely available in the current body of scientific literature.
Determination of Fungistatic and Fungicidal Concentrations in Controlled Laboratory Settings
The distinction between fungistatic (inhibiting fungal growth) and fungicidal (killing fungi) activity is crucial in understanding the potential application of an antifungal agent. This compound is described as exhibiting both activities. The concentration at which it inhibits growth is known as the Minimum Inhibitory Concentration (MIC), while the concentration that results in fungal death is the Minimum Fungicidal Concentration (MFC).
Interactive Data Table: Fungistatic and Fungicidal Properties of this compound
| Property | Description |
| Fungistatic Activity | The ability of this compound to inhibit the growth and replication of fungal cells. |
| Fungicidal Activity | The ability of this compound to directly kill fungal cells. |
Comparative Analysis of Antifungal Mechanisms with Other Compounds
The proposed mechanism of this compound, centered on its interaction with sulfhydryl groups, distinguishes it from many other classes of antifungal drugs. For instance, azole antifungals, a widely used class, act by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Polyenes, another major class, bind directly to ergosterol, creating pores in the membrane. In contrast, the action of this compound is likely broader and less specific, targeting a wide range of sulfhydryl-containing proteins. This broad-spectrum activity could be advantageous in overcoming resistance mechanisms that target specific enzymes, but it also raises considerations regarding potential interactions with host cell components.
Cellular Uptake and Distribution Mechanisms in Model Organisms (In Vitro)
Extensive searches of peer-reviewed scientific literature and chemical databases did not yield specific studies detailing the cellular uptake and distribution mechanisms of this compound in in vitro models. The current body of scientific research appears to lack focused investigations on how this particular compound is absorbed, distributed, and accumulated within cultured cells.
Consequently, there is no available data to construct a detailed account or data tables regarding the specific pathways, transporters, or biophysical interactions that govern this compound's behavior at the cellular level in in vitro systems. Further research is required to elucidate these fundamental aspects of its molecular and cellular toxicology and pharmacology.
Advanced Analytical Methodologies for the Characterization and Quantification of Mercurobutol
Spectroscopic and Chromatographic Elucidation Techniques
Structural confirmation and purity assessment are foundational steps in the analysis of any chemical compound. For Mercurobutol, this involves a combination of spectroscopic methods to determine its molecular structure and chromatographic techniques to separate it from impurities.
While specific, published spectra for this compound are not widely available, its structure can be definitively elucidated using a combination of standard spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity. pharmacognosy.us
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of its elemental formula (C₁₀H₁₃ClHgO). The isotopic pattern of the spectrum would be characteristic, showing the distinct isotopic signatures of both mercury and chlorine, providing unambiguous evidence for their presence in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For comparison, the related compound p-tert-butylphenol shows a strong, broad absorption band for the hydroxyl (-OH) group stretch around 3300-3400 cm⁻¹ and various peaks in the 1500-1600 cm⁻¹ region corresponding to aromatic C=C stretching. chemicalbook.comnist.gov The spectrum of 4-tert-butyl-2-chlorophenol (B165052) provides further insight into the vibrations of the substituted ring. nist.gov The C-H stretching of the alkyl and aromatic groups would appear around 2800-3100 cm⁻¹. The presence of these key bands would help confirm the integrity of the substituted phenol (B47542) backbone of the this compound molecule. spectroscopyonline.com
Interactive Table: Expected Spectroscopic Data for this compound
| Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Number and type of protons, connectivity | Signals for tert-butyl protons, aromatic protons, and hydroxyl proton. Splitting patterns would confirm the 1,2,4-substitution on the ring. |
| ¹³C NMR | Number and type of carbon atoms | Signals for tert-butyl carbons, aromatic carbons (including the one bonded to Hg), confirming the carbon skeleton. |
| Mass Spec | Molecular weight, elemental formula, isotopic pattern | A molecular ion peak corresponding to C₁₀H₁₃ClHgO. Distinctive isotopic patterns for both Hg and Cl. |
| IR Spec | Functional groups | Broad -OH stretch, aromatic C=C stretches, C-H stretches (aromatic and alkyl), and vibrations associated with the C-Hg and C-Cl bonds. |
Chromatography is essential for separating this compound from any starting materials, by-products, or degradation products, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical and organic compounds. ejgm.co.ukresearchgate.netlcms.cz A reversed-phase HPLC method would be most suitable for this compound. In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). cellmosaic.com this compound, being a relatively nonpolar molecule, would be retained on the column and then eluted. The purity of a sample is determined by injecting it into the HPLC system; a pure sample would ideally show a single peak at a characteristic retention time. The presence of other peaks would indicate impurities, and their quantity can be estimated from their peak areas.
Thin-Layer Chromatography (TLC): TLC is a simpler, faster chromatographic technique often used for monitoring reactions and for preliminary purity checks. A patent for a derivative of this compound mentions the use of TLC to verify the purity of the synthesized product, demonstrating its utility for related compounds. google.com A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate by capillary action, separating the components based on their differential partitioning between the two phases.
Gas Chromatography (GC): While less common for non-volatile organomercurials without derivatization, GC can be employed for the analysis of more volatile mercury compounds. researchgate.netorst.edu For a compound like this compound, derivatization to increase its volatility would likely be necessary before analysis by GC.
Interactive Table: Chromatographic Methods for this compound Purity Assessment
| Method | Principle | Application to this compound |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity assessment, separation from polar and non-polar impurities. |
| TLC | Rapid separation on a plate, visualized under UV light or with staining agents. | Qualitative purity check, monitoring reaction progress. google.com |
| GC | Separation of volatile compounds in a gaseous mobile phase. | Possible after derivatization to a more volatile form; useful for specific impurities. researchgate.net |
Quantitative Analytical Protocols for this compound and Mercury Content
Quantifying the amount of this compound in a sample, or its total mercury content, requires validated and sensitive analytical methods. These protocols are critical for environmental monitoring and quality control.
To determine the total mercury content of this compound, the carbon-mercury bond must first be broken through a process called mineralization or digestion. This converts the organically bound mercury into inorganic mercury ions (Hg²⁺), which can then be quantified.
A validated approach involves wet acid digestion, where the sample is heated with strong acids like nitric and sulfuric acid. orst.eduepa.gov Following digestion, the resulting solution containing Hg²⁺ can be analyzed using various techniques.
A classic and established method for mercury quantification is colorimetry . This involves reacting the Hg²⁺ ions with a specific chromogenic agent to produce a colored complex, the intensity of which is proportional to the mercury concentration and can be measured with a spectrophotometer. nih.gov Modern colorimetric methods have also been developed that utilize the unique optical properties of gold nanoparticles, which change color in the presence of mercury ions, offering high sensitivity. rsc.orghnu.edu.cnmdpi.comnih.gov
The validation of such a method would involve assessing its:
Accuracy: Comparing results to a certified reference material.
Precision: Assessing the repeatability of the measurement.
Linearity: Ensuring the response is proportional over a range of concentrations.
Limit of Detection (LOD): Determining the lowest concentration that can be reliably detected.
Detecting trace amounts of this compound or other organomercurials in environmental samples like soil and water requires highly sensitive analytical techniques due to their persistence and toxicity even at low concentrations. brjac.com.brbrjac.com.braimspress.com
Cold Vapour Atomic Absorption/Fluorescence Spectrometry (CV-AAS/CV-AFS): These are among the most popular and sensitive techniques for total mercury determination at trace levels. brjac.com.br After digestion of the sample, Hg²⁺ is chemically reduced to elemental mercury (Hg⁰). This volatile mercury vapor is then purged from the solution and carried into the detector of an atomic absorption or atomic fluorescence spectrometer. CV-AFS, in particular, offers extremely low detection limits, making it suitable for environmental monitoring. epa.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique for elemental analysis with very low detection limits and the ability to measure multiple elements simultaneously. researchgate.net When coupled with a separation technique like HPLC or GC, it allows for speciation analysis—the separation and quantification of different mercury compounds (e.g., inorganic mercury, methylmercury (B97897), this compound) in a single sample. researchgate.net A method using a paper-based device for determining mercury in contaminated soil showed results that agreed well with the ICP-MS method. mdpi.com
Reliable analysis of organomercurials is underpinned by robust quality assurance and quality control (QA/QC) procedures. figshare.com This ensures that the data generated are accurate, precise, and legally defensible.
Key components of a QA/QC program for organomercurial analysis include: chiuvention.comnordtest.info
Use of Certified Reference Materials (CRMs): CRMs are materials with a certified concentration of the analyte of interest. epa.gov For mercury analysis, CRMs such as fish tissue or sediment with known concentrations of total mercury and methylmercury are used. csic.esncrm.org.cn Analyzing a CRM alongside unknown samples provides a direct measure of the accuracy of the entire analytical procedure, from digestion to detection. iaea.org
Method Blanks: A method blank (a sample containing all reagents but no analyte) is processed and analyzed in the same manner as the actual samples. This is done to check for contamination from the laboratory environment, reagents, or glassware. ucf.edu
Spiked Samples and Duplicates: A known quantity of the analyte is added (spiked) into a real sample to assess the method's recovery and potential matrix effects. Analyzing duplicate samples assesses the method's precision. chiuvention.com
Control Charts: The results from regular analysis of CRMs or other control samples are plotted on control charts. chiuvention.comnordtest.info This allows for the continuous monitoring of the analytical process, helping to detect trends or deviations from established performance criteria.
Research in this area focuses on developing stable, well-characterized standards for a wider range of organomercurial compounds and establishing standardized, validated methods that can be reliably implemented across different laboratories. cpachem.com
Environmental Chemistry and Biogeochemical Cycling of Organomercurial Compounds Including Mercurobutol
Environmental Persistence and Degradation Pathways of Mercurobutol
Organomercurial compounds can be degraded by abiotic processes, particularly photochemical reactions initiated by sunlight. nih.gov Photodegradation can occur through direct processes, where the molecule itself absorbs light, or indirect processes involving photochemically produced reactive intermediates. nih.gov
Research has shown that both visible and ultraviolet (UV) wavelengths contribute to the photodegradation of methylmercury (B97897) (CH₃Hg). While higher-energy UVA and UVB radiation are more effective at breaking the carbon-mercury bond, the greater penetration of photosynthetically active radiation (PAR; 400–700 nm) in the water column means it can dominate degradation in some aquatic systems. nih.gov Studies on dimethylmercury (B1214916) (DMHg) confirm it is readily degraded by photochemical processes in a variety of natural waters, including oceans and streams. nih.govacs.org The degradation of methylmercury can also be facilitated by hydroxyl (OH) radicals. researchgate.net
The role of dissolved organic matter (DOM) in these processes is complex. DOM can enhance degradation by absorbing light and transferring energy to the organomercurial compound, leading to the cleavage of the C-Hg bond. nih.gov However, DOM also attenuates light, which can shield organomercurials from solar radiation and slow degradation rates, particularly in deeper waters. nih.gov
Table 1: Summary of Photodegradation Findings for Organomercurials
| Organomercurial Compound | Environmental Matrix | Key Degradation Factors | Research Finding |
| Dimethylmercury (DMHg) | Natural Waters (Stream, Baltic Sea, Arctic Ocean) | Artificial UV radiation, Natural sunlight | DMHg is readily degraded by photochemical processes in a range of natural waters. nih.govacs.org |
| Monomethylmercury (MMHg) | Aquatic Systems | UV and Visible Light (PAR), Dissolved Organic Matter (DOM) | Both UV and PAR contribute to degradation; DOM has a dual role as a photosensitizer and light attenuator. nih.gov |
| Monomethylmercury (MMHg) | Natural Waters | OH radicals | Methylmercury can be degraded by hydroxyl radicals. researchgate.net |
Biotransformation is the chemical alteration of a substance by living organisms or their enzymes, a key process for reducing the toxicity and persistence of pollutants. medcraveonline.commedcraveonline.com Microorganisms have evolved sophisticated mechanisms to metabolize organomercurial compounds, primarily as a detoxification strategy. epa.govnih.gov
The most well-studied mechanism for microbial resistance to mercury involves the mer operon. acs.org This system encodes for two key enzymes:
Organomercurial lyase (MerB): This enzyme cleaves the carbon-mercury (C-Hg) bond in a wide range of organomercurials, releasing inorganic mercury (Hg(II)). acs.org
Mercuric reductase (MerA): This enzyme then reduces the toxic ionic mercury (Hg(II)) to the much more volatile and less toxic elemental mercury (Hg⁰), which can then degas from the system. epa.govacs.org
This two-step process, known as reductive decomposition, has been observed in numerous genera of mercury-resistant bacteria. epa.gov The ability of microbial populations to degrade organomercurials is a critical component of mercury's biogeochemical cycle and a natural attenuation mechanism in contaminated environments. epa.gov Microbial biotransformation is considered an important tool for environmental cleanup, as it can break down harmful chemicals into less toxic compounds. mdpi.com
Table 2: Microbial Genera Involved in Organomercurial Biotransformation
| Microbial Genus | Transformation Process | Mechanism |
| Pseudomonas | Reductive decomposition of organic mercurials | Cleavage of C-Hg bond and reduction of Hg(II) to Hg⁰. nih.gov |
| Bacillus | Reductive decomposition of organic mercurials | Presence of mer operon mediating resistance and transformation. |
| Rhodococcus | Degradation of alkylaromatic hydrocarbons | Broad metabolic capabilities applicable to various pollutants. medcraveonline.com |
| Arthrobacter | Degradation of alkylaromatic hydrocarbons | Known for degrading a wide range of organic compounds. medcraveonline.com |
Investigation of Mercury Speciation and Transformation in Ecosystems
Mercury speciation—the specific chemical form in which mercury exists—is a critical factor controlling its transport, bioavailability, and toxicity. frontiersin.orgclu-in.org Organomercurial compounds like this compound are just one part of a complex cycle of transformations that include methylation, demethylation, and redox reactions. frontiersin.org
Microbes are the primary drivers of mercury methylation and demethylation in the environment, significantly influencing the concentration of the potent neurotoxin methylmercury (MeHg). frontiersin.orgmdpi.com
Mercury Methylation: This process converts inorganic mercury into methylmercury. It is predominantly carried out by anaerobic microorganisms, including sulfate-reducing bacteria (SRB), iron-reducing bacteria (FeRB), and methanogens. mdpi.comnih.govwikipedia.org The genetic basis for this transformation is the discovery of the hgcA and hgcB gene cluster, which is essential for microbial mercury methylation. nih.govwikipedia.orgcore.ac.uk Methylation is a significant concern as it marks the entry point of mercury into the aquatic food web, leading to bioaccumulation and biomagnification. core.ac.uk
Methylmercury Demethylation: This is a detoxification process that transforms MeHg back into less toxic forms. It can proceed through two main microbial pathways: nih.gov
Reductive Demethylation: This pathway is mediated by the mer operon. The enzyme MerB cleaves the C-Hg bond to produce Hg(II) and methane, and MerA subsequently reduces Hg(II) to volatile Hg⁰. acs.org
Oxidative Demethylation: This pathway, mediated by anaerobic bacteria, is linked to carbon metabolism and results in the release of CO₂ and Hg(II) without the formation of Hg⁰. nih.gov
Both methylation and demethylation can occur simultaneously in an ecosystem, and the net production of methylmercury is determined by the balance between these two opposing processes. nih.gov
Table 3: Comparison of Microbial Mercury Methylation and Demethylation
| Process | Key Microorganisms | Genes Involved | Environmental Conditions | End Product |
| Methylation | Sulfate-reducing bacteria (SRB), Iron-reducing bacteria (FeRB), Methanogens mdpi.comwikipedia.org | hgcA, hgcB nih.govcore.ac.uk | Anaerobic (anoxic) nih.govwikipedia.org | Methylmercury (MeHg) |
| Reductive Demethylation | Mercury-resistant bacteria mdpi.com | merA, merB acs.org | Aerobic and Anaerobic | Elemental Mercury (Hg⁰) |
| Oxidative Demethylation | Anaerobic bacteria nih.gov | Not fully characterized | Anaerobic | Inorganic Mercury (Hg(II)) |
The mobility, speciation, and transformation rates of organomercurials are controlled by a host of interdependent environmental factors. nih.govresearchgate.net Understanding these factors is crucial for predicting the fate of mercury in contaminated soils and sediments. pjoes.com
Key influencing factors include:
Redox Potential and pH: Anaerobic (low redox) conditions are conducive to mercury methylation by SRB and other anaerobes. mdpi.comwikipedia.org Soil pH can affect the binding of mercury to soil components and its availability for microbial transformations. pjoes.com
Organic Matter: Soil organic matter, particularly humus and dissolved organic carbon (DOC), plays a critical role. It can bind strongly with mercury, affecting its mobility and availability for methylation. pjoes.comresearchgate.net High concentrations of organic material can create anaerobic hotspots that favor methylation. researchgate.net
Sulfur Chemistry: The presence of sulfides (S²⁻) is a dominant factor, especially in anaerobic sediments. While sulfate-reducing bacteria drive methylation, high concentrations of sulfide can lead to the precipitation of highly insoluble mercury sulfide (HgS), reducing mercury's bioavailability. researchgate.netpjoes.com
Other Geochemical Parameters: The presence of iron and manganese oxides, chloride concentrations, and temperature also influences mercury's behavior and transformation rates in sediments. pjoes.com Soil texture and permeability affect the potential for volatilization of elemental mercury. epa.gov
Table 4: Influence of Environmental Factors on Mercury Transformation
| Factor | Influence on Methylation | Influence on Demethylation | Influence on Mobility/Volatility |
| Low Redox Potential (Anaerobic) | Increases (favors methylating microbes) mdpi.comwikipedia.org | Can support oxidative demethylation nih.gov | Can increase mobility of reduced species like Hg⁰ nih.gov |
| Low pH (Acidic) | Can increase (increases Hg bioavailability) | Abiotic reduction of Hg(II) is greater pjoes.com | Can increase solubility and mobility |
| High Organic Matter/DOC | Increases (provides substrate for microbes, creates anoxic zones) researchgate.net | Can be enhanced by DOM acting as a photosensitizer nih.gov | Can increase mobility through complexation researchgate.net |
| Sulfide (S²⁻) Concentration | Complex: SRB drive methylation, but high sulfide levels decrease bioavailability by forming HgS pjoes.com | No direct major effect reported | Decreases (precipitation as HgS) researchgate.net |
| Sunlight | No direct effect | Increases (abiotic photodemethylation) mdpi.com | Can increase volatilization via photoreduction to Hg⁰ researchgate.net |
| Temperature | Increases (enhances microbial activity) | Increases (enhances microbial activity) | Increases volatilization of Hg⁰ researchgate.net |
Academic Research on Legacy Organomercurial Contamination and Remediation Strategies
Sites contaminated with legacy organomercurials pose a significant environmental threat, necessitating the development of effective remediation strategies. researchgate.net Research has moved beyond traditional approaches like excavation and containment to more innovative and sustainable solutions. nih.gov
Contemporary remediation techniques focus on either removing the mercury or stabilizing it to reduce its mobility and bioavailability. nih.gov Key strategies include:
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms and plants to treat contaminated environments. researchgate.net Strategies include leveraging mercury-resistant bacteria with the mer operon to volatilize mercury as Hg⁰, or using plants (phytoremediation) to extract mercury from soil and water. researchgate.net
Chemical Remediation: This involves the use of chemical agents to wash or stabilize contaminants. Soil washing with specific reagents can remove mercury from sediments. nih.gov In-situ chemical stabilization aims to transform mercury into less mobile and less bioavailable forms, such as mercury sulfide.
Use of Novel Materials: A significant area of academic research is the development of advanced materials for mercury capture. These include nanomaterials like carbon nanotubes and nanosheets, as well as highly porous materials such as biochar, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs), which have high adsorption capacities for mercury. researchgate.net
The selection of a remediation strategy depends on the specific characteristics of the contaminated site, including the form of mercury present and the environmental conditions. nih.gov
Table 5: Overview of Remediation Strategies for Mercury Contamination
| Strategy | Mechanism | Description | Application |
| Physical Remediation | Excavation and Disposal, Capping/Containment | Physical removal of contaminated material or covering it to prevent migration. nih.gov | Highly contaminated soils and sediments ("hotspots"). |
| Chemical Remediation | Soil Washing, Stabilization | Using chemical solutions to extract mercury from soil or convert it to insoluble forms like HgS. nih.gov | Contaminated soils, sediments, and industrial wastewater. |
| Bioremediation | Microbial Volatilization, Biosorption | Using mercury-resistant microbes to convert Hg(II) to volatile Hg⁰ or to sequester mercury onto biomass. researchgate.net | Contaminated water and soil. |
| Phytoremediation | Phytoextraction, Phytostabilization | Using plants to absorb and accumulate mercury from the soil into their tissues or to stabilize it in the root zone. researchgate.net | Large areas with low to moderate contamination. |
| Adsorption with Novel Materials | Adsorption/Chelation | Using materials like biochar, carbon nanotubes, or MOFs with high surface area and affinity for mercury to bind it from water or air. researchgate.net | Water and air purification, soil amendment. |
Future Research Directions and Emerging Areas in Mercurobutol Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of organomercury compounds, including Mercurobutol, has a long history, with traditional methods often relying on reagents and conditions that are not aligned with modern green chemistry principles mdpi.comresearchgate.netbooktopia.com.auamazon.comnih.govslideshare.netwikipedia.orgacs.orgacs.org. Future research in this compound synthesis should focus on developing methodologies that are more sustainable, environmentally benign, and efficient. This includes:
Greener Reagents and Solvents: Investigating the use of less toxic solvents, or solvent-free reaction conditions, and exploring alternative, less hazardous mercury sources or precursors.
Catalytic Approaches: Developing catalytic methods for the formation of the carbon-mercury bond, potentially employing transition metal catalysis or organocatalysis to improve selectivity and reduce reaction steps.
Flow Chemistry and Microwave-Assisted Synthesis: Exploring continuous flow reactors and microwave irradiation to enhance reaction rates, improve energy efficiency, and potentially achieve novel synthetic pathways or higher yields under milder conditions cem.com.
Waste Minimization and Atom Economy: Designing synthetic routes that maximize atom economy, minimize by-product formation, and facilitate the recovery and recycling of mercury or other reagents.
Application of Advanced Computational Chemistry in Predicting this compound Interactions
Computational chemistry offers powerful tools for predicting the behavior of molecules, their interactions with biological targets, and guiding the design of new compounds. For this compound, these methods can provide atomic-level insights into its potential mechanisms of action and inform the development of related compounds.
Molecular Docking and Dynamics Simulations for Target Identification
Organomercury compounds are known for their affinity towards thiol (-SH) and selenol (-SeH) groups present in proteins, which is believed to be a primary driver of their biological activity and toxicity nih.govfrontiersin.orgjci.org. Advanced computational techniques can elucidate these interactions:
Molecular Docking: Employing docking algorithms (e.g., AutoDock Vina, PyRx) to predict the binding modes and affinities of this compound to various protein targets, particularly those containing cysteine residues. This can help identify potential biological targets that this compound might interact with, offering insights into its historical use as an antiseptic or its broader biological effects cardiff.ac.ukfrontiersin.orgnih.govuzh.chuu.nlfrontiersin.orgresearchgate.netresearcher.life. Metal ion-binding site prediction servers can also identify potential mercury binding sites within protein structures oup.comnctu.edu.tw.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of this compound-protein complexes over time. This can reveal the stability of binding interactions, conformational changes induced in the protein, and the energetic landscape of the interaction, providing a deeper understanding of the molecular mechanisms cardiff.ac.uknih.govuzh.chuni-osnabrueck.decore.ac.uk. For instance, MD simulations have been used to understand how mercury binding affects the structure and function of proteins like Aquaporin-1 core.ac.uk.
Structure-Based Design Principles for Modified Organomercurials
Understanding the relationship between chemical structure and biological activity (structure-activity relationship, SAR) is fundamental for rational drug design andhrauniversity.edu.inacs.org. Computational approaches can guide the modification of this compound's structure to explore new derivatives with potentially tailored properties:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate structural features of this compound and related organomercurials with their observed biological activities or toxicities.
Lead Optimization: Using computational tools to design modifications to this compound's structure—such as altering the tert-butyl group, the phenolic hydroxyl, or the mercury-carbon linkage—to enhance desired properties (e.g., target specificity, efficacy) or mitigate undesirable ones (e.g., toxicity). This approach, common in organometallic medicinal chemistry, allows for rational design based on predicted interactions acs.org.
Development of New Spectroscopic and Imaging Tools for In Situ Analysis of Organomercurials
Accurate and sensitive detection and characterization of organomercurials in complex matrices are crucial for understanding their environmental fate, biological distribution, and mechanisms of action. Future research should focus on advancing analytical and imaging methodologies:
Hyphenated Spectroscopic Techniques: Further development and application of hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or Atomic Fluorescence Spectrometry (HPLC-AFS), for the speciation and quantification of this compound and its potential metabolites or degradation products. These methods are essential for distinguishing between different mercury species due to their varying toxicities researchgate.netmdpi.comfrontiersin.orgnih.gov.
Advanced Imaging and Spectroscopy: Exploring novel spectroscopic methods like Surface-Enhanced Raman Spectroscopy (SERS) or X-ray Absorption Spectroscopy (XAS) for detailed structural analysis and speciation. Additionally, developing advanced imaging techniques, potentially including fluorescence microscopy with targeted probes or atomic force microscopy (AFM), could enable the visualization of this compound's localization within cells or tissues, providing spatial insights into its uptake and distribution researchgate.net.
Portable and Real-Time Analysis: The development of portable analytical devices or in situ monitoring tools could facilitate rapid, on-site analysis of organomercurials, which would be beneficial for environmental monitoring and rapid biological assessment.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
Understanding the complex molecular responses of biological systems to organomercurials like this compound requires integrated approaches, particularly omics technologies. These technologies can provide a holistic view of cellular perturbations and help elucidate toxicity mechanisms nih.govfrontiersin.orgnih.govresearchgate.netplos.orgnih.govrevespcardiol.org.
Proteomics: Utilizing quantitative proteomics to identify proteins that are differentially expressed or post-translationally modified upon exposure to this compound. This can reveal the specific proteins that this compound interacts with, its primary molecular targets, and the cellular pathways it disrupts frontiersin.orgnih.govplos.orgnih.govrevespcardiol.org.
Transcriptomics and Other Omics: Integrating transcriptomics (studying gene expression) with proteomics and metabolomics can provide a comprehensive multi-omics picture, revealing the cascade of events from gene regulation to protein function and metabolic output. This integrated approach is crucial for understanding the intricate mechanisms of mercury toxicity, such as oxidative stress, mitochondrial dysfunction, and disruption of calcium homeostasis nih.govmdpi.com.
By pursuing these research directions, the chemical and biological implications of this compound can be further explored, potentially leading to a deeper understanding of organomercury chemistry and its interactions with biological systems.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to investigate Mercurobutol’s antifungal mechanisms in vitro?
- Methodological Answer : Use standardized fungal strains (e.g., Candida albicans) in agar diffusion or broth microdilution assays to measure minimum inhibitory concentrations (MICs). Pair these with spectroscopic analysis (e.g., FTIR) to identify molecular interactions between this compound and fungal cell membranes . Include control groups treated with non-mercurial antifungals to contextualize efficacy and toxicity.
Q. How should researchers design toxicity studies for this compound given its mercury content?
- Methodological Answer : Employ in vitro models (e.g., human keratinocyte or hepatocyte cell lines) to assess cytotoxicity via MTT assays. For in vivo studies, adhere to OECD Guidelines 423 or 407, monitoring renal, neurological, and hepatic endpoints. Ensure ethical compliance by obtaining institutional animal care approvals and using the lowest feasible mercury exposure levels .
Q. What are the critical parameters for validating this compound quantification in biological samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) to detect mercury speciation. Validate methods for linearity (R² ≥ 0.995), precision (%RSD < 15%), and recovery (80–120%) per ICH Q2(R1) guidelines. Include quality controls spiked with certified reference materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be systematically analyzed?
- Methodological Answer : Conduct a systematic review with meta-analysis using PRISMA guidelines. Classify studies by design (e.g., RCTs vs. observational), dosage, and fungal species. Apply statistical tools like random-effects models to account for heterogeneity. Use sensitivity analysis to identify outliers and publication bias .
Q. What interdisciplinary approaches are suitable for studying this compound’s environmental persistence post-application?
- Methodological Answer : Combine ecotoxicology (e.g., Daphnia magna bioassays) with environmental chemistry (Hg speciation via XANES). Model mercury bioaccumulation using GIS-based spatial analysis and probabilistic risk assessment frameworks. Collaborate with regulatory agencies to align findings with Minamata Convention metrics .
Q. How can researchers address methodological gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling?
- Methodological Answer : Develop compartmental models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate population data on renal clearance variability and dermal absorption rates. Validate models with in silico simulations against clinical datasets, prioritizing Bayesian forecasting for dose optimization .
Q. What strategies mitigate ethical challenges in human trials involving this compound?
- Methodological Answer : Implement a risk-benefit analysis framework per Declaration of Helsinki principles. Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to minimize participant exposure. Establish independent data safety monitoring boards (DSMBs) for interim toxicity reviews .
Data Presentation Guidelines
- Tables : Use Roman numerals for table IDs (e.g., Table I) and ensure self-explanatory titles. Include footnotes for abbreviations (e.g., MIC90 = minimum inhibitory concentration for 90% of isolates) .
- Figures : Provide high-resolution chromatograms or micrographs with scale bars. Label axes clearly (e.g., "Hg Concentration (ppm) vs. Cytotoxicity (%)") and cite permissions for adapted visuals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
